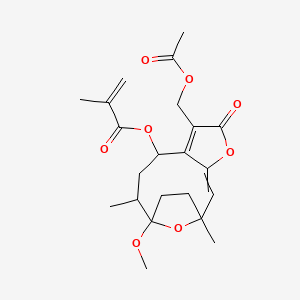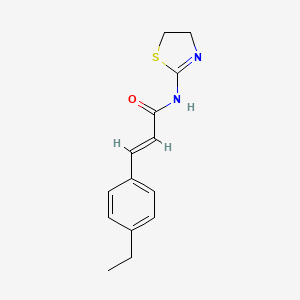
Dehydro-D-arabinono-1,4-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydro-D-arabinono-1,4-lactone is a gamma-lactone that is 5-(hydroxymethyl)furan-2(5H)-one substituted at positions 3 and 4 by hydroxy groups (the 5R-stereoisomer). It has a role as a cofactor, an antioxidant and a fungal metabolite. It is a conjugate acid of a dehydro-D-arabinono-1,4-lactone(1-).
Dehydro-D-arabinono-1,4-lactone is a natural product found in Sclerotinia sclerotiorum and Trypanosoma brucei with data available.
Wissenschaftliche Forschungsanwendungen
Bacterial Production and Bioconversion Lee et al. (1999) found that Escherichia coli, which naturally lacks D-arabinono-1,4-lactone oxidase, could be genetically modified to express this enzyme from Saccharomyces cerevisiae. This modification enabled the bacteria to produce both D-erythroascorbic acid and L-ascorbic acid, providing a basis for exploring microbial production of these important compounds (Lee et al., 1999).
Characterization in Different Organisms The enzyme D-arabinono-1,4-lactone oxidase, which catalyzes the final step in D-erythroascorbic acid biosynthesis, was extensively characterized in Candida albicans by Huh et al. (1994). Their research provided insights into the enzyme's molecular structure, activity, and function in different fungal species (Huh et al., 1994).
Chemical Properties and Stability Shafizadeh and Lai (1975) explored the thermal degradation properties of related compounds, including 2-deoxy-D-arabino-hexonic acid and 3-deoxy-D-ribo-hexono-1,4-lactone. Their findings contribute to the understanding of the chemical stability and decomposition pathways of these lactones under various conditions (Shafizadeh & Lai, 1975).
Enzyme Mechanisms and Reactions The reaction mechanism of D-galactose dehydrogenases and their interaction with related compounds, including D-arabinono-1,4-lactone, was studied by Ueberschär et al. (1974). This research adds to the knowledge of enzyme-catalyzed reactions and substrate specificity involving lactones in various microbial species (Ueberschär et al., 1974).
Decolorization of Synthetic Dyes Verma et al. (2004) investigated the use of a system containing D-arabinono-1,4-lactone for the decolorization and reduction of toxicity of various synthetic dyes. This study suggests potential environmental applications in the treatment of industrial waste containing synthetic dyes (Verma et al., 2004).
Eigenschaften
CAS-Nummer |
138760-70-0 |
|---|---|
Molekularformel |
C5H6O5 |
Molekulargewicht |
146.098 |
IUPAC-Name |
(2R)-3,4-dihydroxy-2-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H6O5/c6-1-2-3(7)4(8)5(9)10-2/h2,6-8H,1H2/t2-/m1/s1 |
InChI-Schlüssel |
ZZZCUOFIHGPKAK-UWTATZPHSA-N |
SMILES |
C(C1C(=C(C(=O)O1)O)O)O |
Synonyme |
2(5H)-Furanone, 3,4-dihydroxy-5-(hydroxymethyl)-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)




![N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B591144.png)